1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one
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Description
1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H29NO3S and its molecular weight is 387.54. The purity is usually 95%.
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Biological Activity
1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one, often referred to as a sulfonamide derivative, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Piperidine Ring : A six-membered saturated heterocyclic ring containing one nitrogen atom.
- Naphthalene Group : A polycyclic aromatic hydrocarbon that contributes to the lipophilicity of the compound.
- Isobutylsulfonyl Group : Enhances the compound's solubility and may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. Research indicates that sulfonamide derivatives can act as inhibitors of specific receptors or transporters, potentially affecting neurotransmission and cellular signaling pathways.
Key Mechanisms:
- Glycine Transporter Inhibition : Similar compounds have shown effectiveness in inhibiting glycine transporters, which play a crucial role in neurotransmission in the central nervous system (CNS) .
- Dopamine Receptor Modulation : Derivatives with similar structures have been reported to interact with dopamine receptors, influencing dopaminergic signaling pathways .
Biological Activity Data
The following table summarizes key findings from various studies related to the biological activity of similar compounds:
Case Studies
Several studies have explored the biological implications of compounds structurally related to this compound:
Case Study 1: GlyT-1 Inhibition
A study investigated a series of sulfonamide derivatives for their ability to inhibit glycine transporters. The results indicated that modifications in the piperidine structure significantly affected their inhibitory potency, suggesting that similar modifications could enhance the activity of our compound .
Case Study 2: Neurotransmitter Interaction
Another research effort focused on the interaction of naphthalene-based compounds with dopamine receptors. The findings revealed that certain substitutions could improve binding affinity and selectivity for dopamine transporters, providing insights into potential therapeutic applications for disorders like schizophrenia and depression .
Properties
IUPAC Name |
1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-3-naphthalen-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3S/c1-17(2)16-27(25,26)20-12-14-23(15-13-20)22(24)11-10-19-8-5-7-18-6-3-4-9-21(18)19/h3-9,17,20H,10-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOUUTCWCOCGNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.